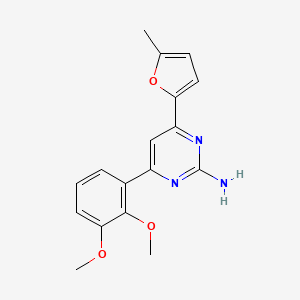
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, also known as DMF-Pyr-MFA, is an organic compound that has been of interest to many scientists due to its unique structure and potential applications. DMF-Pyr-MFA is an amine-based compound that consists of two rings, a pyrimidine and a furan, which are connected by a dimethoxy phenyl bridge. Due to its unique structure, DMF-Pyr-MFA has been studied for its potential applications in a variety of fields, including drug design, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with pyrimidine and furan moieties have been synthesized through various chemical reactions, including microwave irradiative cyclocondensation, and characterized using spectroscopic and crystallographic techniques. These methods offer insights into their structural properties and potential applications in medicinal chemistry and material science. The synthesis techniques emphasize the diversity and versatility of pyrimidine derivatives in chemical research, demonstrating their relevance in developing novel compounds with targeted properties (Deohate & Palaspagar, 2020).
Biological Activities
Research on pyrimidine derivatives showcases a wide range of biological activities, including insecticidal, antibacterial, and antiproliferative effects. For instance, certain derivatives exhibit significant antimicrobial properties, suggesting their potential use in developing new antibacterial agents. Moreover, some compounds demonstrate promising antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents. These studies underscore the importance of pyrimidine derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Atapour-Mashhad et al., 2017).
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been evaluated for their antimicrobial and antifungal activities, revealing their efficacy against various bacterial and fungal strains. This research is crucial in addressing the growing concern over antimicrobial resistance, highlighting the potential of these compounds in developing new antimicrobial and antifungal agents. The findings contribute to the ongoing search for novel therapeutic options to combat infectious diseases (Murugavel et al., 2015).
Material Science Applications
The structural and electronic properties of pyrimidine derivatives have implications beyond medicinal chemistry, extending to material science. Theoretical and experimental studies on these compounds help in understanding their electronic configurations, molecular geometry, and potential applications in materials science, such as organic semiconductors and photovoltaic materials. These investigations open new avenues for using pyrimidine derivatives in electronic devices and energy technologies (Guillon et al., 2013).
Propiedades
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-7-8-14(23-10)13-9-12(19-17(18)20-13)11-5-4-6-15(21-2)16(11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECJPXDFJMGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=C(C(=CC=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


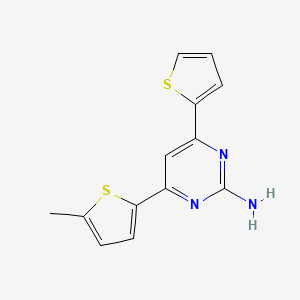
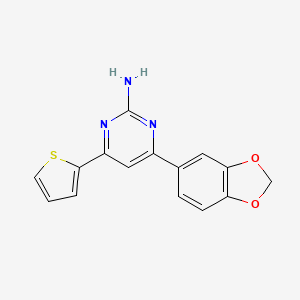
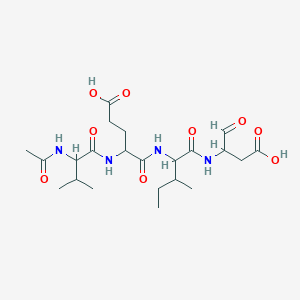
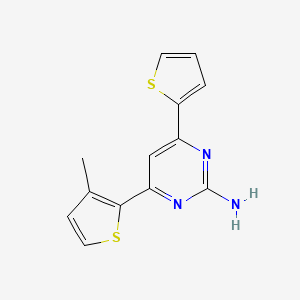
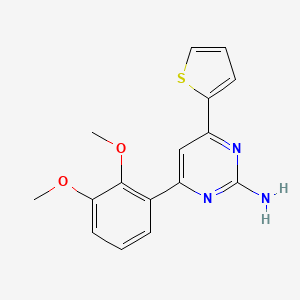
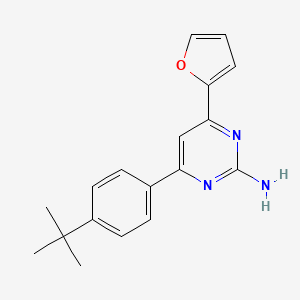
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
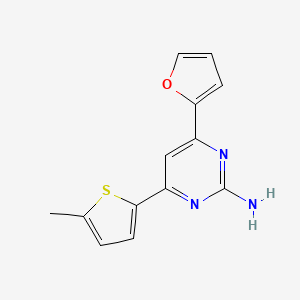
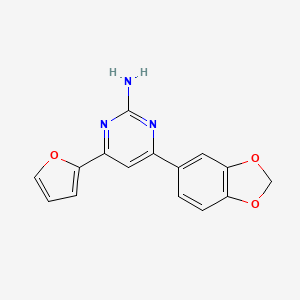
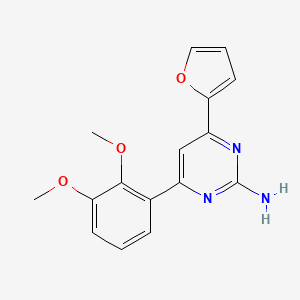
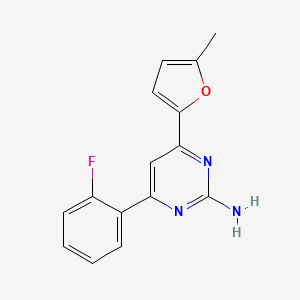

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)